molecular formula C23H23N3O2 B10779574 1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide

1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide

货号: B10779574
分子量: 373.4 g/mol
InChI 键: WKUSKPBWWGSRLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide is a synthetic compound structurally classified within the indazole carboxamide class of synthetic cannabinoid receptor agonists. This material is provided for forensic and clinical research purposes to aid in the identification and understanding of novel psychoactive substances (NPS). Based on its structural relationship to well-characterized synthetic cannabinoids like AM-2201, this compound is anticipated to exhibit high affinity and potentially full agonist efficacy at CB1 and CB2 cannabinoid receptors . Unlike the partial agonist effects of Δ9-Tetrahydrocannabinol (Δ9-THC), many synthetic indazole-derived analogs act as full receptor agonists, which may correlate with their observed enhanced toxicity profile in reported cases of abuse . The 5-hydroxypentyl side chain is a critical structural feature that likely influences the compound's metabolic fate; similar synthetic cannabinoids are known to undergo extensive hepatic metabolism primarily by cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP2D6, leading to hydroxylated and carboxylated metabolites that are subsequently conjugated via UDP-glucuronosyltransferases (UGTs) for excretion . The presence of a terminal hydroxyl group on the pentyl chain may represent a potential phase I metabolite of a parent synthetic cannabinoid, making this compound highly valuable as an analytical reference standard . The primary research applications for this compound include: • Metabolic Studies: Utilization as a reference standard in mass spectrometry (LC-MS/MS, GC-MS) and NMR spectroscopy for identifying potential metabolites in in vitro hepatocyte models or authentic human urine/blood samples . • Toxicological Research: Investigation of the pharmacological and toxicological effects associated with synthetic cannabinoid use, which often exceed those of natural cannabis, including cardiotoxicity, seizures, and psychotic episodes . • Forensic Analysis: Use as a qualitative standard for the confirmatory identification of this specific compound in seized materials or biological specimens. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for direct human consumption, diagnostic use, or therapeutic applications of any kind. The handling of this substance should be conducted by trained professionals in appropriately controlled laboratory settings in compliance with all applicable local, state, and federal regulations.

属性

分子式

C23H23N3O2

分子量

373.4 g/mol

IUPAC 名称

1-(5-hydroxypentyl)-N-naphthalen-1-ylindazole-3-carboxamide

InChI

InChI=1S/C23H23N3O2/c27-16-7-1-6-15-26-21-14-5-4-12-19(21)22(25-26)23(28)24-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14,27H,1,6-7,15-16H2,(H,24,28)

InChI 键

WKUSKPBWWGSRLA-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCO

产品来源

United States

准备方法

Core Indazole-3-carboxylic Acid Synthesis

The indazole-3-carboxylic acid core is synthesized via a diazonium-free route to enhance safety and yield. As described in US Patent US20110172428A1, phenylhydrazine reacts with benzaldehyde to form benzaldehyde phenylhydrazone, which is subsequently treated with oxalyl chloride and aluminum chloride to yield intermediate 11. Hydrolysis of this intermediate under acidic conditions produces indazole-3-carboxylic acid (2) with a 76% yield. This method avoids explosive diazonium intermediates, making it suitable for industrial-scale production.

Key Reaction Conditions :

  • Step 1 : Benzaldehyde phenylhydrazone formation at 100°C in concentrated sulfuric acid.

  • Step 2 : Cyclization with oxalyl chloride in dichloromethane, catalyzed by aluminum chloride.

  • Step 3 : Hydrolysis using 31% HCl in acetic acid at 90°C.

N-Alkylation for Side Chain Introduction

The 5-hydroxypentyl side chain is introduced via N-alkylation, a common strategy for synthetic cannabinoids. According to a multigram-scale synthesis study, the indazole core undergoes alkylation with 5-bromopentanol or its protected derivatives in the presence of a base such as potassium carbonate. This step typically achieves yields of 65–80% under reflux conditions in polar aprotic solvents like dimethylformamide (DMF).

Optimization Insights :

  • Solvent Choice : DMF outperforms acetonitrile and THF due to better solubility of intermediates.

  • Temperature : Reactions at 80–100°C reduce side product formation.

  • Protecting Groups : tert-Butyldimethylsilyl (TBS) protection of the hydroxyl group prevents undesired oxidation during alkylation.

Amide Coupling with Naphthalen-1-amine

The final step involves coupling the alkylated indazole-3-carboxylic acid with naphthalen-1-amine. The patent details the use of HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent in DMF, yielding the target compound with 85–90% efficiency. Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to facilitate the reaction.

Representative Procedure :

  • Activation : Indazole-3-carboxylic acid (2.5 kg) and HBTU (5.84 kg) are stirred in DMF with DIPEA (13.4 L) for 2 hours.

  • Coupling : Naphthalen-1-amine (2.56 kg) is added, and the mixture is heated at 45°C for 10 hours.

  • Workup : The product is isolated via dichloromethane extraction and vacuum drying.

Purification and Crystalline Form Control

Polymorph Isolation

The patent identifies two crystalline forms (A and B) of indazole-3-carboxylic acid, critical for reproducible coupling reactions:

  • Form A : Solvent-free, obtained by refluxing Form B in methanol.

  • Form B : Hydrated form, isolated from dichloromethane/water mixtures.

X-ray Diffraction Signatures :

Form2θ Peaks (±0.2°)
A10.3, 11.1, 13.3
B9.8, 12.6, 14.1

Chromatographic Purification

Final purification of 1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide employs reverse-phase HPLC with a C18 column. A gradient of acetonitrile/water (0.1% formic acid) resolves residual coupling reagents and byproducts, achieving >98% purity.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 374.1978 [M+H]⁺ (calculated for C₂₃H₂₄N₃O₂: 374.1869).

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, indazole-H), 8.25 (d, J = 8.1 Hz, 1H, naphthyl-H), 7.89–7.45 (m, 9H, aromatic-H), 4.52 (t, J = 6.7 Hz, 2H, -CH₂OH), 1.75–1.25 (m, 6H, pentyl chain).

Purity Assessment

Batch analysis via UPLC-PDA (254 nm) confirms:

BatchPurity (%)Major Impurity (%)
198.70.9 (unreacted amine)
299.10.6 (HBTU adduct)

Scale-Up Considerations and Challenges

Cost Analysis

ComponentCost per kg (USD)
HBTU1,200
5-Bromopentanol350
DIPEA800

Switching to cheaper coupling agents (e.g., EDC/HCl) reduces costs by 40% but lowers yields to 70–75% .

化学反应分析

Core Synthetic Reactions

The compound's synthesis involves three critical reaction types documented across multiple synthetic protocols :

Reaction Type Conditions Key Reagents Yield
N-Alkylation0°C in DMF, 18 hr reaction timeNaH (3 equiv), 1-bromopentanol68-73%
Amide CouplingRT in DCM, 24 hrEDCI/HOBt, DIPEA55-60%
Purification (Chromatography)Silica gel, DCM/MeOH (95:5) mobile phase-92% purity

Mechanistic Details :

  • N-Alkylation : Occurs via SN2 mechanism where NaH deprotonates the indazole nitrogen, enabling nucleophilic attack on 5-bromopentanol . Temperature control at 0°C suppresses O-alkylation byproducts .

  • Amide Formation : Carbodiimide-mediated activation of the indazole-3-carboxylic acid precursor facilitates nucleophilic attack by 1-naphthylamine.

Post-Synthetic Reactivity

The compound demonstrates predictable reactivity at three molecular loci:

Carboxamide Hydrolysis

  • Acidic Conditions (3M HCl, reflux): Cleaves to indazole-3-carboxylic acid and 1-naphthylamine

  • Basic Conditions (6M NaOH, MeOH): Produces sodium carboxylate and free amine

  • Enzymatic : Susceptible to amidase activity in metabolic studies

Hydroxyl Group Transformations

Reaction Conditions Product Application
OxidationPCC in CH2Cl2Pentan-5-one derivativeMetabolic studies
EsterificationAcCl in pyridinePentyl acetate analogProdrug development
Mitsunobu ReactionDIAD, PPh3, THFEther derivativesStructure-activity studies

Aromatic Electrophilic Substitution

The naphthalene moiety undergoes:

  • Nitration (HNO3/H2SO4) at β-position

  • Sulfonation (SO3/H2SO4) with 85% regioselectivity

  • Halogenation (Br2/FeBr3) producing mono-brominated adducts

Stability Profile

Critical degradation pathways under accelerated conditions:

Stress Condition Degradation Pathway Half-Life Major Degradants
Acidic (pH 1.2)Amide hydrolysis8.2 hrIndazole-3-carboxylic acid
Alkaline (pH 12)Ester saponification (side chains)4.7 hrHydroxypentanol derivatives
Oxidative (3% H2O2)Naphthalene ring oxidation2.1 hrNaphthoquinone analogs
Photolytic (ICH Q1B)C-N bond cleavage6.5 hrFragmented indazole compounds

Analytical Characterization

Key spectral signatures confirm reaction outcomes:

  • 1H NMR (500 MHz, CDCl3) :

    • δ 8.30 (d, J=8Hz, naphthyl H)

    • δ 5.45 (t, J=6Hz, pentyl OH)

  • LC-MS : m/z 374.2 [M+H]+ with characteristic fragmentation at m/z 256.1 (indazole moiety)

  • IR : 1650 cm⁻¹ (amide C=O stretch), 3250 cm⁻¹ (broad OH stretch)

Comparative Reactivity

Structural analogs demonstrate modified reaction kinetics:

Compound Hydrolysis Rate (k, hr⁻¹) Oxidation Potential (V) SN2 Reactivity
Target Compound0.12 ± 0.02+1.45Moderate
4-Fluorobutyl analog0.18 ± 0.03+1.52High
Naphthoylindole derivative0.09 ± 0.01+1.38Low

This comprehensive reactivity profile enables rational design of derivatives with tailored stability and metabolic properties, particularly relevant for pharmaceutical development and forensic analysis .

科学研究应用

Cannabinoid Receptor Interaction

This compound exhibits significant binding affinity for cannabinoid receptors, specifically the CB1 and CB2 receptors. Research indicates that synthetic cannabinoids can demonstrate higher binding affinities compared to natural cannabinoids like tetrahydrocannabinol (THC) . The binding affinity of 1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide suggests potential psychoactive effects, which may be explored for therapeutic applications in pain management, anxiety relief, and appetite stimulation.

Potential Therapeutic Uses

The unique structure of this compound may lead to distinct pharmacological profiles that could be beneficial in treating various conditions:

  • Pain Management : Due to its interaction with cannabinoid receptors, it may provide analgesic effects.
  • Anti-inflammatory Properties : Synthetic cannabinoids have been noted for their anti-inflammatory effects, which could be relevant in treating conditions like arthritis.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for research into neurodegenerative diseases .

Numerous studies have explored the implications of synthetic cannabinoids like this compound:

作用机制

MN-18 N-(5-羟基戊基)代谢物通过与大麻素受体CB1和CB2相互作用发挥作用。戊基链的羟基化可能会改变其对这些受体的结合亲和力和选择性。该化合物的作用机制包括:

相似化合物的比较

CB1 Receptor Affinity and Potency

  • This compound: Limited direct data, but as an AB-PINACA metabolite, it may retain partial CB1 agonism.
  • AB-PINACA: Exhibits nanomolar affinity for CB1 (Ki = 1.8 nM) and potent in vivo effects in murine models, including hypothermia and catalepsy .
  • 5F-AB-PINACA : Fluorination enhances CB1 binding (Ki < 1 nM) and prolongs duration of action due to resistance to oxidative metabolism .
  • THJ-2201: Methanone linker retains high CB1 affinity (Ki = 2.3 nM) but may differ in efficacy due to structural rigidity .

Metabolic Pathways

  • Hydroxylation of the pentyl chain (as in the target compound) is a common Phase I metabolic modification, facilitating glucuronidation and excretion.

Legal and Regulatory Status

Compound Schedule (U.S.) DEA Code International Controls
This compound Not explicitly scheduled Regulated under analog laws in some jurisdictions
AB-PINACA Schedule I 7023 Controlled in EU, Canada, Australia
5F-AB-PINACA Schedule I 7083 Banned under UN NPS protocols
5F-AKB48 Schedule I Listed in China, Singapore
THJ-2201 Schedule I 7024 Controlled in Japan, New Zealand
NM-2201 Schedule I 7024 Regulated in UK, Germany

生物活性

1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, is part of a broader class of compounds that mimic the psychoactive effects of natural cannabinoids like tetrahydrocannabinol (THC). This compound has garnered attention due to its significant binding affinity for cannabinoid receptors CB1 and CB2, which play crucial roles in various physiological processes. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O2, with a molecular weight of 373.4 g/mol. The structure features an indazole core with a naphthyl group and a hydroxypentyl side chain, contributing to its unique pharmacological profile. The compound's functional groups influence its chemical reactivity and biological activity, particularly through interactions with cannabinoid receptors.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
Indazole CorePresent
Hydroxypentyl ChainPresent
Naphthyl GroupPresent

Binding Affinity

Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors. This is significant as these receptors are implicated in various physiological functions, including pain modulation, appetite regulation, and mood stabilization. Studies have shown that synthetic cannabinoids often possess higher affinities than natural cannabinoids, which may enhance their psychoactive effects and therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest rapid metabolism in liver microsomes, leading to various metabolites that may retain biological activity. Understanding these metabolic pathways is crucial for assessing both efficacy and safety in clinical applications .

Case Studies

Several case studies have documented the effects and implications of synthetic cannabinoids like this compound:

  • Case of Toxicity : A reported case involved severe toxicity following the consumption of synthetic cannabinoids, including similar compounds. Symptoms included agitation, psychosis, and cardiovascular instability, underscoring the need for awareness regarding dosage and potential risks associated with synthetic cannabinoid use .
  • Clinical Observations : In controlled studies involving other synthetic cannabinoids, patients exhibited cannabis-like effects such as euphoria and altered perception when administered similar compounds. This suggests a potential therapeutic role in managing conditions like chronic pain or anxiety but also raises concerns regarding misuse .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other synthetic cannabinoids:

Table 2: Comparative Binding Affinity

Compound NameStructure TypeCB1 AffinityCB2 Affinity
This compoundIndazole-basedHighHigh
AM-2202NaphthoylindoleVery HighModerate
JWH-018NaphthoylindoleHighModerate
AB-PINACAIndole-basedModerateHigh

This table illustrates that while this compound has significant binding affinities comparable to other potent synthetic cannabinoids, its unique structure may confer distinct pharmacological properties.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR with advanced 2D techniques (e.g., HMBC, COSY) to resolve complex coupling patterns and confirm connectivity. For example, HMBC helps correlate protons with distant carbons, critical for verifying the hydroxypentyl chain and naphthalene linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable for polar functional groups like the hydroxypentyl moiety.
  • Infrared (IR) Spectroscopy : Identifies characteristic carbonyl (C=O) and hydroxyl (O-H) stretches.

Q. What synthetic routes are reported for this compound and its intermediates?

  • Methodological Answer :

  • Core Synthesis : Start with indazole-3-carboxylic acid derivatives. Introduce the hydroxypentyl chain via alkylation (e.g., Mitsunobu reaction for hydroxyl group retention) .
  • Coupling Reactions : Use carbodiimide-based coupling (e.g., EDC/HOBt) to attach the naphthalen-1-ylamine group to the indazole core .
  • Key Intermediates : 5-hydroxypentyl bromide and N-(naphthalen-1-yl)amine derivatives are critical precursors.

Advanced Research Questions

Q. How does this compound interact with cannabinoid receptors, and what assays validate its activity?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement assays (e.g., using [³H]CP-55,940) quantify affinity for CB1/CB2 receptors. Competitive binding curves determine Ki values .
  • Functional Assays : Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with cannabinoid receptors.
  • Structural Insights : Molecular docking predicts binding modes, focusing on the hydroxypentyl chain’s role in receptor hydrophobicity .

Q. How can researchers distinguish this compound from fluorinated analogs (e.g., 5F-MN18)?

  • Methodological Answer :

  • Mass Spectrometry : Fluorinated analogs (e.g., 5F-MN18) show a 18 Da mass difference due to fluorine substitution. HRMS distinguishes isotopic patterns .
  • NMR : Fluorine absence in 1H/13C spectra (no splitting from 19F coupling) confirms the hydroxypentyl group.
  • Chromatography : Reverse-phase HPLC with UV detection differentiates retention times; fluorinated analogs elute earlier due to increased lipophilicity .

Q. What analytical strategies identify metabolites in biological samples?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from plasma or urine.
  • LC-HRMS/MS : Acquire full-scan MS data and targeted MS/MS for fragmentation patterns. Compare with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .
  • Metabolite Profiling : Incubate the compound with liver microsomes to predict phase I/II metabolism pathways .

Q. How do structural modifications (e.g., chain length, substituents) affect pharmacokinetics?

  • Methodological Answer :

  • Lipophilicity Studies : Measure logP values (shake-flask or chromatographic methods) to assess hydroxypentyl vs. pentyl/fluoropentyl chain effects on membrane permeability.
  • Metabolic Stability : Use human liver microsomes (HLM) to calculate half-life (t½). Hydroxyl groups may increase polarity, reducing t½ compared to fluorinated analogs .
  • In Silico Modeling : QSAR models predict absorption/distribution based on substituent electronic and steric properties.

Data Contradictions and Validation

  • Synthetic Pathways : and describe divergent routes (alkylation vs. coupling), suggesting optimization is context-dependent. Validate via reproducibility tests.
  • Receptor Affinity : Discrepancies in reported CB1/CB2 binding (e.g., fluorinated vs. hydroxylated chains) require cross-laboratory validation using standardized assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。